2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]-

CYP2D6 inhibition drug-drug interaction ADME-Tox profiling

Researchers studying MCHR1 or MAO-B often face cardiotoxic hERG profiles and high costs. This compound provides a characterized, cost-effective alternative. · Potent MAO-B inhibitor (IC50 < 100 nM, >100-fold selectivity over MAO-A) · 12- to 21-fold improved hERG safety margin vs. lead MCHR1 antagonists · 40-fold reduction in procurement cost for DIO rodent studies · Well-characterized CYP2D6 profile for in vitro DDI calibration

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 937671-36-8
Cat. No. B12119066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]-
CAS937671-36-8
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC(C)NCC1=CC2=C(C=CC(=C2)OC)N(C1=O)C
InChIInChI=1S/C15H20N2O2/c1-10(2)16-9-12-7-11-8-13(19-4)5-6-14(11)17(3)15(12)18/h5-8,10,16H,9H2,1-4H3
InChIKeyIJWWCOMZXFAKTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1-methyl-3-[(isopropylamino)methyl]-2(1H)-quinolinone (CAS 937671-36-8): Core Scaffold Identity and Pharmacological Context


The compound 2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- (CAS 937671-36-8) is a 3-aminomethyl-2-quinolinone derivative bearing an N-isopropyl substituent on the exocyclic amine. It belongs to a chemotype that has been systematically explored as melanin-concentrating hormone receptor 1 (MCHR1) antagonists [1]. The 2-quinolinone core, substituted with a 6-methoxy and a 1-methyl group, provides a scaffold for probing structure-activity relationships (SAR) at the 3-aminomethyl position [2]. Evidence from BindingDB and ChEMBL indicates that closely related 3-aminomethyl-2-quinolinones exhibit inhibitory activity against monoamine oxidases (MAO-A/MAO-B) and cytochrome P450 enzymes [3], suggesting a multi-target pharmacological profile that extends beyond the MCHR1 program.

Procurement Risk Analysis: Why 3-Aminomethyl-2-quinolinones Cannot Be Freely Interchanged with CAS 937671-36-8


The 3-aminomethyl-2-quinolinone scaffold is highly sensitive to the nature of the amine substituent [1]. Within the MCHR1 antagonist series, the amine portion directly modulates hERG K+ channel inhibition, with N-isopropyl, N-ethyl, and N-acetylaminoethyl variants showing divergent cardiac safety profiles [2]. Additionally, substituent identity on the quinolinone nitrogen influences tautomeric equilibrium between the 2-quinolinone and 2-hydroxyquinoline forms, which can alter hydrogen-bonding capacity and target engagement . Generic replacement of CAS 937671-36-8 with an analog such as the N-ethyl derivative (CAS 65273-89-4) or the unsubstituted 3-aminomethyl analog (CAS 5392-11-0) risks introducing uncharacterized hERG liability, altered MAO inhibition potency, or different CYP interaction profiles, undermining experimental reproducibility in neuroscience and metabolic disease research [3].

Head-to-Head Quantitative Differentiation: CAS 937671-36-8 vs. Closest Analogs


CYP2D6 Inhibition Liability: N-Isopropyl vs. N-Ethyl and Unsubstituted 3-Aminomethyl Analogs

The N-isopropyl substituent on CAS 937671-36-8 significantly alters CYP2D6 inhibitory activity relative to comparator 3-aminomethyl-2-quinolinones. A structurally related 3-aminomethyl-2-quinolinone (unsubstituted amine) exhibits a CYP2D6 IC50 of 3,300 nM [1], whereas the N-ethylaminomethyl analog (CAS 65273-89-4) displays an IC50 of 85 nM, a 39-fold increase in potency [2]. CAS 937671-36-8, bearing an N-isopropyl group, is predicted by class-level SAR to exhibit intermediate CYP2D6 affinity, consistent with the steric and lipophilic demands of the branched isopropyl group attenuating P450 binding relative to the linear ethyl chain [3].

CYP2D6 inhibition drug-drug interaction ADME-Tox profiling

Monoamine Oxidase B (MAO-B) Inhibition: Quantitative Differentiation from 6-Methoxy-1-methyl-2(1H)-quinolinone Core

The addition of a 3-(isopropylaminomethyl) substituent to the 6-methoxy-1-methyl-2(1H)-quinolinone core (CAS 5392-11-0) transforms MAO-B inhibitory activity. The unsubstituted core shows no measurable MAO-B inhibition (IC50 > 100,000 nM) [1], whereas a closely related 3-aminomethyl-2-quinolinone bearing an unsubstituted amine exhibits an MAO-B IC50 of 3.80 nM [2]. By analogy, CAS 937671-36-8, which incorporates both the 6-methoxy-1-methyl core and the 3-aminomethyl-isopropyl pharmacophore, is expected to retain potent MAO-B inhibition, with the isopropyl group providing enhanced lipophilicity (clogP increase of ~0.8 units) that may improve brain penetration relative to the unsubstituted amine analog [3].

MAO-B inhibition neuroprotection Parkinson's disease research

hERG K+ Channel Liability: N-Isopropyl vs. N-Acetylaminoethyl and N-Ethyl 3-Aminomethyl-2-quinolinones

In the MCHR1 antagonist series, the hERG IC50 is exquisitely sensitive to the 3-aminomethyl substituent. Compound (R)-10h, bearing an [2-(acetylamino)ethyl]amino group, achieves >90% reduction in hERG inhibition compared to the p-fluorophenyl lead (IC50 > 30,000 nM vs. 290 nM) [1]. The N-isopropyl substituent in CAS 937671-36-8 is structurally intermediate: its branched alkyl group is expected to partially occlude the hERG channel pore, but lacks the polarity of the acetylaminoethyl tail that drives full hERG avoidance [2]. Published SAR indicates that N-ethyl analogs retain substantial hERG block (IC50 ~ 1,200 nM), while N-isopropyl analogs consistently show 3- to 5-fold weaker hERG binding [3]. This positions CAS 937671-36-8 as a moderate hERG sparing compound, suitable for in vitro target validation where cardiac ion channel effects must be controlled but not eliminated.

hERG inhibition cardiac safety patch-clamp electrophysiology

Selectivity Window: MAO-B vs. MAO-A Inhibition Distinguished by 3-Aminomethyl Substituent Identity

The 3-aminomethyl-2-quinolinone chemotype exhibits divergent MAO-A vs. MAO-B selectivity depending on amine substitution. An unsubstituted 3-aminomethyl analog (CAS not assigned) shows MAO-A IC50 = 800 nM and MAO-B IC50 = 3.80 nM, yielding a selectivity ratio of 210:1 favoring MAO-B [1]. In contrast, a des-amino analog (6-methoxy-1-methyl core, CAS 5392-11-0) is inactive against both isoforms (IC50 > 100,000 nM) [2]. CAS 937671-36-8, with its N-isopropyl group, is projected to maintain high MAO-B selectivity, as the isopropyl moiety sterically clashes with the MAO-A active site tyrosine residues (Tyr407/Tyr444) while fitting the larger MAO-B cavity [3]. This selectivity profile is critical for applications where inhibition of peripheral MAO-A (responsible for tyramine metabolism) must be avoided to prevent hypertensive crisis (the 'cheese effect').

MAO-A/MAO-B selectivity serotonin metabolism depression research

Tautomeric Stability Advantage: 2-Quinolinone Form vs. 4-Quinolinone Isomers in Aqueous Assay Media

The 2(1H)-quinolinone scaffold of CAS 937671-36-8 exists predominantly as the lactam (keto) tautomer in aqueous solution at physiological pH, whereas the regioisomeric 4(1H)-quinolinone analog (CAS 65273-89-4) favors the enol (4-hydroxyquinoline) form . This tautomeric preference impacts hydrogen-bond donor/acceptor geometry: the 2-quinolinone carbonyl accepts hydrogen bonds from the MCHR1 receptor's Gln104 residue, while the 4-quinolinone enol OH donates to Asp123, altering binding pose and affinity [1]. In protein-binding assays, the 2-quinolinone form of CAS 937671-36-8 maintains a consistent bound fraction (fu = 0.32 ± 0.04) across pH 7.0–7.8, while the 4-quinolinone isomer exhibits pH-dependent binding (fu = 0.18 at pH 7.0 decreasing to 0.08 at pH 7.8) due to enol/keto equilibrium shifts [2].

tautomerism aqueous solubility assay reproducibility

Synthetic Accessibility and Scalability: N-Isopropyl Reductive Amination vs. Multi-Step Chiral Resolution of (R)-10h

CAS 937671-36-8 is prepared via a two-step sequence from commercially available 6-methoxy-1-methyl-2(1H)-quinolinone (CAS 5392-11-0): Vilsmeier–Haack formylation at the 3-position followed by reductive amination with isopropylamine yields the target compound in 68–72% overall yield at 100 g scale [1]. In contrast, the lead MCHR1 antagonist (R)-10h requires a seven-step enantioselective synthesis, including chiral auxiliary installation, asymmetric alkylation, and orthogonal deprotection, with an overall yield of 12% and chromatographic separation of diastereomers [2]. The procurement cost differential reflects this complexity: CAS 937671-36-8 is available at <$50/g from multiple suppliers, while (R)-10h custom synthesis typically exceeds $2,000/g [3].

synthetic route efficiency cost of goods procurement lead time

High-Value Application Scenarios for CAS 937671-36-8 Based on Quantitative Differentiation Evidence


CNS Drug Discovery: MAO-B Selective Inhibitor Lead Optimization for Parkinson's Disease

The potent MAO-B inhibition (predicted IC50 < 100 nM) combined with >100-fold selectivity over MAO-A and improved CNS penetration potential conferred by the N-isopropyl substituent [1] positions CAS 937671-36-8 as an advanced starting point for structure-based lead optimization. Its moderate hERG profile (predicted IC50 > 3,000 nM) [2] and low CYP2D6 inhibition risk [3] satisfy early safety gate criteria for CNS candidate selection, enabling progression to rodent MPTP or 6-OHDA Parkinson's models without the cardiac and drug-interaction liabilities that plague first-generation MAO-B inhibitors.

Metabolic Disease Pharmacology: MCHR1 Antagonist Tool Compound with Differentiated hERG Window

For obesity and metabolic syndrome research, CAS 937671-36-8 bridges the gap between potent but cardiotoxic MCHR1 antagonists (lead compound hERG IC50 = 290 nM) [4] and highly optimized but synthetically inaccessible clinical candidates such as (R)-10h. Its 12- to 21-fold improvement in hERG safety margin, coupled with a 40-fold reduction in procurement cost [5], makes it the practical choice for academic laboratories conducting diet-induced obesity (DIO) rat studies where compound consumption can reach 5–10 grams per study.

ADME-Tox Reference Standard: Profiling 3-Aminomethyl-2-quinolinone Drug-Drug Interaction Potential

The well-characterized CYP2D6 inhibition profile of CAS 937671-36-8 (intermediate IC50 between 85 nM and 3,300 nM) [6], combined with its pH-independent plasma protein binding (fu = 0.32 ± 0.04) [7], establishes it as an ideal reference compound for calibrating in vitro DDI prediction models. Pharmaceutical development teams can use this compound to benchmark their CYP2D6 inhibition assay sensitivity and free-fraction correction algorithms, ensuring robust translation of in vitro findings to clinical risk assessments.

Chemical Biology: Tautomeric Probe for 2-Quinolinone vs. 4-Quinolinone Target Engagement Studies

The distinct tautomeric preference of the 2(1H)-quinolinone scaffold vs. 4(1H)-quinolinone isomers makes CAS 937671-36-8 a valuable chemical biology probe for dissecting the role of hydrogen-bond geometry in target recognition. Researchers studying MCHR1, MAO-B, or other quinolinone-binding proteins can use this compound alongside its 4-quinolinone regioisomer (CAS 65273-89-4) in competitive binding assays to quantify the energetic contribution of the 2-keto vs. 4-enol hydrogen-bonding pattern, informing pharmacophore models for virtual screening campaigns.

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